Cas no 1261900-97-3 (3-Cyano-5-(2-hydroxymethylphenyl)phenol)

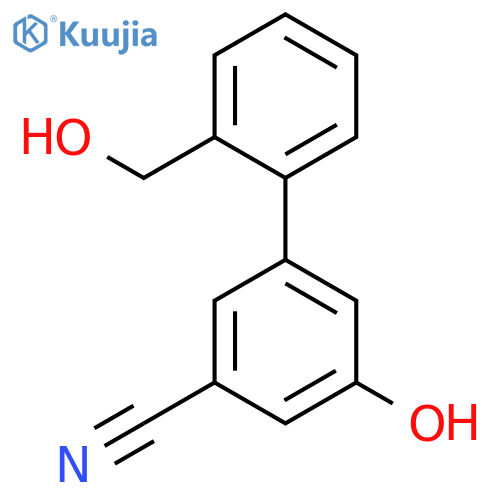

1261900-97-3 structure

商品名:3-Cyano-5-(2-hydroxymethylphenyl)phenol

CAS番号:1261900-97-3

MF:C14H11NO2

メガワット:225.242643594742

MDL:MFCD18314197

CID:2762241

PubChem ID:53219873

3-Cyano-5-(2-hydroxymethylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 1261900-97-3

- MFCD18314197

- 3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%

- 3-CYANO-5-(2-HYDROXYMETHYLPHENYL)PHENOL

- DTXSID80684665

- 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile

- 3-Cyano-5-(2-hydroxymethylphenyl)phenol

-

- MDL: MFCD18314197

- インチ: InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2

- InChIKey: ADRZUUAWDNQSJZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 225.078978594Da

- どういたいしつりょう: 225.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-Cyano-5-(2-hydroxymethylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320240-5 g |

3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |

1261900-97-3 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB320240-5g |

3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |

1261900-97-3 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-Cyano-5-(2-hydroxymethylphenyl)phenol 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1261900-97-3 (3-Cyano-5-(2-hydroxymethylphenyl)phenol) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261900-97-3)

清らかである:99%

はかる:5g

価格 ($):687.0